(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
This compound features a benzo[d]thiazole core substituted with 5,6-dimethoxy groups and a propargyl (prop-2-yn-1-yl) moiety at position 2. The benzamide group at position 2 is further modified with a 2,6-dimethylmorpholino sulfonyl substituent at the para position of the benzene ring.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S2/c1-6-11-28-20-12-21(32-4)22(33-5)13-23(20)35-25(28)26-24(29)18-7-9-19(10-8-18)36(30,31)27-14-16(2)34-17(3)15-27/h1,7-10,12-13,16-17H,11,14-15H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDNGRBLLVAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=C(C=C4S3)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzo[d]thiazole core with various functional groups, which may contribute to diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 370.45 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄S |
| Molecular Weight | 370.45 g/mol |
| CAS Number | 1173466-56-2 |
The compound's structure is characterized by a benzo[d]thiazole moiety and a dimethylmorpholino sulfonyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d]thiazole core is known for its affinity towards these targets, potentially modulating their activity. The prop-2-yn-1-yl group enhances binding to hydrophobic pockets within these targets, while the dimethoxy groups may improve solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of benzo[d]thiazole have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation has been demonstrated through in vitro assays, where it exhibited IC50 values comparable to established chemotherapeutic agents.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. For example:
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 52 ± 6.38 |
| Butyrylcholinesterase | 60 ± 5.12 |
These results indicate that the compound may serve as a dual inhibitor for cholinesterase enzymes, which are key targets in neurodegenerative diseases such as Alzheimer's.
Anticonvulsant Activity
In animal models, compounds similar to this compound have demonstrated anticonvulsant properties. A study reported that certain thiazole derivatives exhibited significant protection against picrotoxin-induced seizures with an effective dose (ED50) of 18.4 mg/kg.
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives. The lead compound showed selective cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of doxorubicin .
- Cholinesterase Inhibition Study : Research conducted on benzothiazole derivatives indicated that modifications at specific positions enhanced their inhibitory activity against acetylcholinesterase and butyrylcholinesterase .
- Anticonvulsant Activity Assessment : In vivo studies demonstrated that certain thiazole-based compounds provided substantial protection against induced seizures in rodent models, indicating potential therapeutic applications in epilepsy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations:
- Propargyl vs. This may enhance binding specificity in biological systems .
Spectral and Physicochemical Properties
- IR/NMR Signatures: The target compound’s IR spectrum would show C≡C stretching (~2100–2260 cm⁻¹) for the propargyl group, absent in ethyl/propyl analogues. The sulfonyl S=O stretches (~1350–1450 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) align with those in analogues .
- Solubility: The dimethylmorpholino sulfonyl group likely enhances aqueous solubility compared to the unsubstituted morpholino group due to increased polarity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and reaction conditions for preparing (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?
- Methodology : The synthesis typically involves sequential functionalization of the benzo[d]thiazole core. Key steps include cyclization of 2-aminothiophenol derivatives with aldehydes, followed by alkylation (e.g., propargyl bromide for prop-2-yn-1-yl substitution) and sulfonylation using 2,6-dimethylmorpholine sulfonyl chloride. Reaction conditions (e.g., reflux in ethanol with glacial acetic acid, controlled temperature/pH) are critical for yield optimization and stereochemical control .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate the (Z)-isomer selectively .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Characterization Workflow :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., methoxy, propynyl groups) and distinguishes (Z)-configuration via NOE correlations .
- HPLC : Purity assessment (>95%) using reversed-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H24N3O6S2) and detects synthetic intermediates .
Q. What structural features contribute to its potential biological activity?
- Key Moieties :
- The benzo[d]thiazole core enhances membrane permeability and intercalation with biomolecules.
- The sulfamoyl group and 2,6-dimethylmorpholine substituent improve solubility and target affinity, likely via hydrogen bonding with enzymes/receptors .
- Z-Configuration : Stabilizes planar geometry for optimal binding to hydrophobic pockets in biological targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-product formation during synthesis?
- Design of Experiments (DoE) : Use response surface methodology to model interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reflux time (4–6 hours) and acetic acid concentration (5–10 drops/mol) to suppress side reactions like over-alkylation .
- By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted propargyl bromide intermediates .
Q. What strategies resolve contradictions in reported bioactivity data for sulfamoylbenzamide derivatives?
- Data Reconciliation Framework :
Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols .
Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound solubility and avoid false negatives .
SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy) with activity trends .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX) and identify key interactions (e.g., sulfamoyl-oxyanion hole binding) .
- QSAR Modeling : Train models on datasets of sulfonamide derivatives to predict logP, pKa, and cytotoxicity .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for benzamide intermediates) .
- DFT Calculations : Analyze transition states to rationalize regioselectivity (e.g., propargyl group substitution at N3 vs. C6) and solvent effects (e.g., ethanol vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
